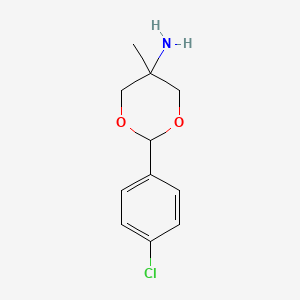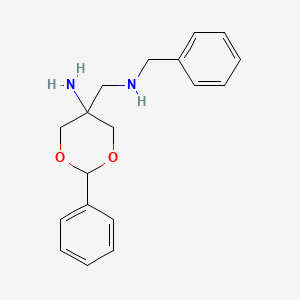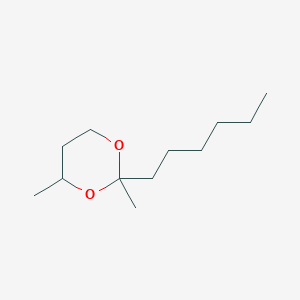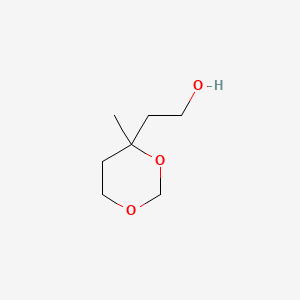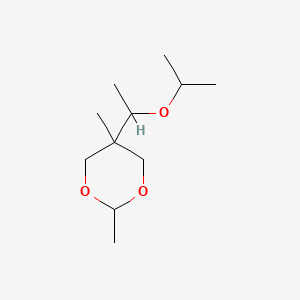
Mansonone E
Übersicht
Beschreibung
Mansonone E is a tricyclic sesquiterpenoid containing a 1,2-naphthoquinone moiety. It was first isolated from the heartwood sawdust of Mansonia altissima and has since been found in various other plants such as Ulmus hollandica, Thespesia populnea, Ulmus davidiana, Alangium chinense, Mansonia gagei, and Helicteres angustifolia . This compound exhibits a range of biological activities, including fungitoxic, antibacterial, antileukaemic, and antioxidant properties .
Vorbereitungsmethoden
The synthesis of Mansonone E can be achieved through several methods. One notable synthetic route involves the thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3-alkoxy exchange, which provides a facile route to the 1,2-naphthoquinone tricyclic structure of this compound . This synthesis was completed in six steps with a 34% overall yield from commercially available starting material 3-bromo-4-methyl acetophenone .
Two basic strategies have been employed in Mansonone synthesis:
- The intramolecular Diels–Alder reaction between benzynes and furans.
- The intramolecular Friedel–Crafts reaction of multi-substituted naphthalenes .
Analyse Chemischer Reaktionen
Mansonone E undergoes various chemical reactions, including:
Substitution: The thermal ring expansion of a cyclobutenedione derivative followed by an intramolecular 1,3-alkoxy exchange.
Common reagents and conditions used in these reactions include organo-ytterbium reagents for regioselectivity-reversed addition to cyclobutenedione . Major products formed from these reactions include the 1,2-naphthoquinone tricyclic structure of this compound .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Mansonone E exerts its effects through various mechanisms. For instance, it has been identified as a catalytic inhibitor of human DNA topoisomerase II, which induces tumor regression by inhibiting the hydrolysis of ATP by topoisomerase II ATPase . This restriction prevents the enzyme’s release from the clamp structure, affecting its unwinding of DNA and re-entering the cycle .
Vergleich Mit ähnlichen Verbindungen
Mansonone E shares its chemical scaffold with other mansonones such as Mansonone F, H, I, L, and M . These compounds contain the same 1,2-naphthoquinone moiety but differ in their substituents. For example:
This compound is unique due to its specific biological activities and structural features, making it a valuable compound for various scientific research applications.
Eigenschaften
IUPAC Name |
4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-7-4-5-10-8(2)6-18-15-9(3)13(16)14(17)11(7)12(10)15/h4-5,8H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWTYRLIJCHSLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C(=O)C(=O)C3=C(C=CC1=C32)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40965144 | |
| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5090-87-9 | |
| Record name | Mansonone E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9-Trimethyl-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40965144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



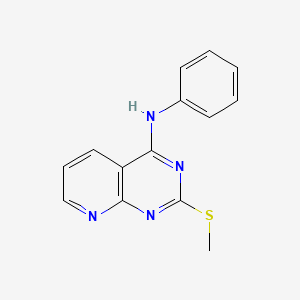
![3-[4-[(3-Chlorophenyl)methoxy]phenyl]-5-[(methylamino)methyl]oxazolidin-2-one](/img/structure/B1675984.png)


